
3-Chloro-6-(2-chlorophenyl)pyridazine
Vue d'ensemble
Description
“3-Chloro-6-(2-chlorophenyl)pyridazine” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H6Cl2N2 . The molecular weight is 225.08 . The InChI key is UTCVANDFQGNDKQ-UHFFFAOYAG .Applications De Recherche Scientifique
Solid Phase Synthesis of Pyridazine Derivatives
Researchers have developed a method for the solid-phase synthesis of 3,6-disubstituted pyridazine derivatives, showcasing the crystal structure of 3,6-bis(p-chlorophenyl)pyridazine. This approach uses polymer-bound sodium benzenesulfinate for the condensation reaction, enabling the mild release of the desired product (Chenyu, LamYulin, & LeeSoo-Ying, 2001).
Inhibitory Effect of Pyridazine Derivatives on Corrosion
A study investigated the corrosion inhibition properties of new pyridazine derivatives on mild steel in acidic environments. These derivatives showed promising protection performances, attributed to their nitrogen atoms and unsaturated groups, demonstrating their utility beyond biological activities (Motsie E. Mashuga, L. Olasunkanmi, & E. Ebenso, 2017).
Crystal Structure and DFT Studies of Triazole Pyridazine Derivatives
Another research focused on the synthesis and characterization of triazole pyridazine derivatives, revealing their anti-tumor and anti-inflammatory activities. The study provides insights into their crystal structure, DFT calculations, and intermolecular interactions, emphasizing the pharmaceutical potential of these compounds (Hamdi Hamid Sallam et al., 2021).
Surface Protection Activities of Pyridazine Derivatives
A study on the surface protection activities of 6-substituted 3-chloropyridazine derivatives against mild steel corrosion in an acidic solution was conducted. The pyridazine molecules showed effective corrosion inhibition, highlighting their potential as protective agents in industrial applications (L. Olasunkanmi et al., 2018).
Microwave-assisted Synthesis of Pyridazine Derivatives
Research on the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines demonstrated an accelerated method for preparing these compounds, which are valuable for forming metal complexes. This study provides an alternative route for synthesizing pyridazines efficiently (R. Hoogenboom, B. C. Moore, & U. Schubert, 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3-Chloro-6-(2-chlorophenyl)pyridazine are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyridazine derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways
Result of Action
Pyridazine derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the melting point of this compound is reported to be between 145-147°C , suggesting that it is stable at room temperature.
Propriétés
IUPAC Name |
3-chloro-6-(2-chlorophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCVANDFQGNDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498760 | |
| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66549-15-3 | |
| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






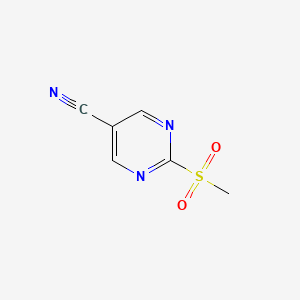
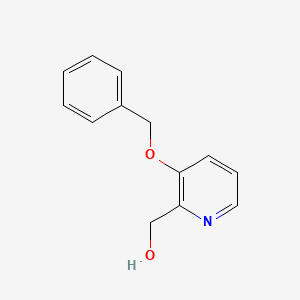
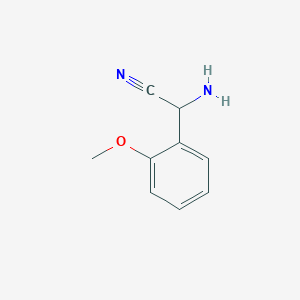
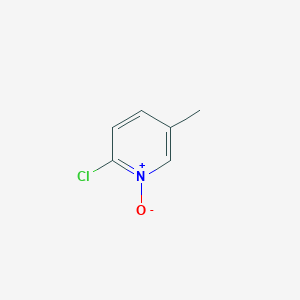
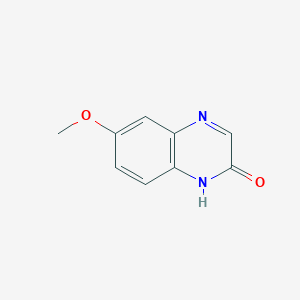
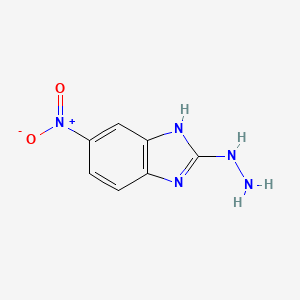
![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)
acetic acid](/img/structure/B1601521.png)
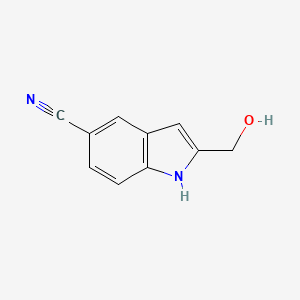
![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)
